

JNJ-64264681 off-target effects in cellular assays

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Compound of Interest		
Compound Name:	JNJ-64264681	
Cat. No.:	B15577197	Get Quote

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A Note to Researchers: Currently, publicly available information on specific off-target effects of **JNJ-64264681** in cellular assays is limited. Preclinical and early clinical data emphasize its high selectivity as a second-generation Bruton's tyrosine kinase (BTK) inhibitor with "exceptional kinome selectivity" and "no safety signals of concern" in initial human studies.[1][2] [3][4][5] This suggests a favorable safety profile with fewer off-target effects compared to first-generation BTK inhibitors.[6]

This technical support guide provides general information based on the known mechanism of action of **JNJ-64264681** and common considerations for working with covalent BTK inhibitors. As more research is published, this resource will be updated with more specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-64264681 and what is its primary target?

JNJ-64264681 is an orally bioavailable, potent, and selective second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK).[4][5][7][8] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4][7] By irreversibly binding to BTK, **JNJ-64264681** blocks this signaling pathway, leading to the inhibition of growth in malignant B-cells that overexpress BTK.[7]

Q2: What makes JNJ-64264681 a "second-generation" BTK inhibitor?







Second-generation BTK inhibitors were developed to have improved selectivity for BTK and, consequently, fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[6] This increased selectivity aims to reduce side effects, such as cardiovascular toxicities, that have been associated with less specific BTK inhibitors.[6]

Q3: What are the potential, albeit minimized, off-target effects to be aware of with BTK inhibitors?

While **JNJ-64264681** is designed for high selectivity, researchers should be aware of potential off-target effects observed with other BTK inhibitors, which could theoretically occur. These may include effects on other kinases with a similar cysteine residue in the active site. Off-target effects of less selective BTK inhibitors have been linked to side effects like hemorrhage, hypertension, and atrial fibrillation. However, preclinical data for **JNJ-64264681** suggests "exceptional kinome selectivity," and Phase 1 studies in healthy volunteers showed "no safety signals of concern".[1][2][4]

Q4: How can I experimentally assess the on-target activity of **JNJ-64264681** in my cellular assays?

To confirm that **JNJ-64264681** is active against its intended target in your experiments, you can measure the phosphorylation of downstream targets in the BCR signaling pathway. A common method is to assess the phosphorylation of BTK itself at Y223 or the phosphorylation of PLCy2, a direct downstream substrate of BTK. A reduction in the phosphorylation of these targets upon treatment with **JNJ-64264681** would indicate on-target activity.

Troubleshooting Guides

Issue: Unexpected Cellular Toxicity or Reduced Viability at High Concentrations

Even highly selective inhibitors can exhibit off-target effects or induce cellular stress at concentrations significantly above their IC50 for the primary target.

Possible Cause:

- Off-target kinase inhibition.
- Compound-induced cellular stress unrelated to BTK inhibition.



Solvent (e.g., DMSO) toxicity.

Troubleshooting Steps:

- Confirm On-Target Potency: Determine the IC50 for BTK inhibition in your specific cell line.
 This can be done by measuring the inhibition of BTK autophosphorylation or the phosphorylation of a downstream substrate.
- Titrate the Compound: Perform a dose-response curve for cell viability to determine the
 concentration at which toxicity occurs. Compare this to the on-target IC50. Ideally, there
 should be a significant window between the concentration needed for BTK inhibition and the
 concentration that induces toxicity.
- Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the level known to cause toxicity in your cell line.
- Investigate Apoptosis Markers: If toxicity is observed, assess for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Western Blot for BTK Pathway Inhibition

This protocol describes how to assess the on-target activity of **JNJ-64264681** by measuring the phosphorylation of BTK and its downstream target PLCy2.

Materials:

- B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10)
- JNJ-64264681
- Anti-phospho-BTK (Tyr223) antibody
- Anti-total-BTK antibody
- Anti-phospho-PLCy2 (Tyr759) antibody



- Anti-total-PLCy2 antibody
- Secondary antibodies
- Lysis buffer
- Protein assay kit
- SDS-PAGE gels and blotting equipment
- · Chemiluminescence substrate

Procedure:

- Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with a dose range of JNJ-64264681 (e.g., 1 nM to 10 μM) for a predetermined time (e.g., 2 hours).
 Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
- Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Develop the blot using a chemiluminescence substrate and image the results.



Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize
the phosphorylated protein signal to the total protein signal to determine the extent of
inhibition.

Visualizations



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Caption: Simplified BTK Signaling Pathway and the inhibitory action of **JNJ-64264681**.

Caption: Troubleshooting workflow for unexpected results in cellular assays with **JNJ-64264681**.

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